Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e
Description
Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine (CAS 106864-37-3) is a specialized derivative of tyrosine featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety and a sulfonate group on the phenolic oxygen. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of α-amino groups, enabling selective deprotection under mild basic conditions . The sulfonate modification enhances hydrophilicity, improving solubility in aqueous and polar solvents, which is critical for efficient coupling in SPPS . Its D-configuration distinguishes it from natural L-tyrosine derivatives, making it valuable for synthesizing enantiomeric peptides resistant to enzymatic degradation .
Properties
Molecular Formula |
C24H20NNaO8S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
sodium;[4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31);/q;+1/p-1 |
InChI Key |
WSZCHQPWBPMXJT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-Sulfo-L-Tyrosine sodium salt typically involves the protection of the tyrosine amino group with the Fmoc group, followed by the sulfonation of the phenolic hydroxyl group. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base such as pyridine. The sulfonation can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for Fmoc-O-Sulfo-L-Tyrosine sodium salt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and sulfonation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Structural and Functional Group Analysis
The target compound contains:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group commonly used in peptide synthesis .
-
D-Tyrosine backbone : The stereochemistry (D-configuration) influences interactions in chiral environments .
-
O-Sulfonato group : Introduces a negatively charged sulfonate moiety at the phenolic hydroxyl position, altering solubility and reactivity.
Table 1: Key Functional Groups and Reactivity
Synthetic Pathways and Reactivity
-
Sulfonation of Fmoc-D-tyrosine :
-
Salt formation : Neutralization with sodium hydroxide to yield the sodium sulfonate .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Sulfonation | SO₃·NEt₃, DMF, 0°C | Introduce sulfonate group | Competing Fmoc deprotection under basic conditions |
| Salt formation | NaOH, aqueous workup | Stabilize sulfonate as sodium salt | pH control to prevent hydrolysis |
Stability and Degradation
Research Gaps and Limitations
Scientific Research Applications
Scientific Research Applications
Fmoc-O-sulfo-D-tyrosine sodium salt has diverse applications in scientific research, particularly in the following areas:
Proteomics
Fmoc-O-sulfo-D-tyrosine is used as a building block for synthesizing sulfotyrosine-containing peptides. These peptides are crucial for studying protein phosphorylation and understanding cellular signaling pathways.
Peptide Synthesis
The compound plays a significant role in solid-phase peptide synthesis (SPPS), allowing researchers to incorporate sulfotyrosine residues into peptides effectively. This capability is essential for investigating the functional roles of sulfated amino acids in proteins.
Biological Studies
Research has demonstrated that Fmoc-O-sulfo-D-tyrosine can influence protein interactions and cellular signaling. Its sulfonate group mimics phosphorylated tyrosine, which can modulate various biological processes.
Case Studies and Research Findings
-
Proteomics Applications:
- Fmoc-O-sulfo-D-tyrosine has been utilized in SPPS to study protein structure and function by incorporating sulfated tyrosine residues into peptides, aiding in understanding post-translational modifications.
-
Enzyme Inhibition Studies:
- Research indicates that sulfonated tyrosines can act as inhibitors for specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications for diseases associated with enzyme dysregulation.
-
Cellular Assays:
- In vitro studies have shown that this compound can modulate cellular responses such as proliferation and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Fmoc-O-Sulfo-L-Tyrosine sodium salt involves its incorporation into peptides and proteins, where the sulfonate group can mimic the phosphorylated tyrosine. This modification can affect protein function, interactions, and signaling pathways. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amino acid .
Comparison with Similar Compounds
Biological Activity
Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine, commonly known as Fmoc-O-sulfo-D-tyrosine sodium salt, is a derivative of the amino acid tyrosine. This compound has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.
Molecular Formula: C24H20NNaO8S
Molecular Weight: 505.5 g/mol
IUPAC Name: Sodium; [4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl] sulfate
CAS Number: 106864-37-3
The structure of Fmoc-O-sulfo-D-tyrosine features a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to the amino group of tyrosine, along with a sulfonate group on the phenolic hydroxyl. This configuration enhances its solubility and reactivity in various biochemical applications.
Synthesis
The synthesis of Fmoc-O-sulfo-D-tyrosine involves several steps:
- Protection of the Amino Group: The amino group of D-tyrosine is protected using Fmoc chloride in the presence of a base such as pyridine.
- Sulfonation: The phenolic hydroxyl group is sulfonated using sulfur trioxide-pyridine complex or chlorosulfonic acid.
- Purification: The final product is purified through crystallization or chromatography techniques to achieve high purity suitable for biological applications.
Fmoc-O-sulfo-D-tyrosine exhibits several biological activities attributed to its structural components:
- Protein Interaction: The sulfonate group enhances the compound's ability to interact with proteins, potentially influencing enzyme activity or protein-protein interactions.
- Cell Signaling Modulation: It may serve as a signaling molecule or modulator in various biochemical pathways, particularly those involving tyrosine kinases.
- Antioxidant Properties: The presence of the aromatic ring may contribute to antioxidant activity, helping to mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- Proteomics Applications: Fmoc-O-sulfo-D-tyrosine has been utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of sulfonated tyrosine residues into peptides for studying protein structure and function .
- Enzyme Inhibition Studies: Research indicates that derivatives of sulfonated tyrosines can act as inhibitors for specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications .
- Cellular Assays: In vitro studies have shown that this compound can modulate cellular responses, including proliferation and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Data Table: Biological Activity Overview
Q & A
Q. Table 1: Key Stability Parameters for Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosine
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
